molecular formula C10H11NO2 B1641755 6-Phenylmorpholin-3-one CAS No. 5493-95-8

6-Phenylmorpholin-3-one

Cat. No.: B1641755
CAS No.: 5493-95-8
M. Wt: 177.2 g/mol
InChI Key: RTQVWPLQBMKYGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylmorpholin-3-one is a heterocyclic organic compound that belongs to the morpholine family. It is characterized by a morpholine ring substituted with a phenyl group at the sixth position. This compound is a white crystalline solid that is soluble in water and organic solvents. It has gained significant attention in the scientific community due to its potential biological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylmorpholin-3-one typically involves the reaction of phenylamine with ethylene oxide, followed by cyclization. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sulfuric acid to facilitate the cyclization process .

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method involves the use of high-pressure reactors and automated systems to ensure consistent quality and yield. The process is designed to be eco-friendly and cost-effective, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylmorpholin-3-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced morpholine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, where halogens or other substituents can be introduced.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation: Phenylmorpholinone oxides.

    Reduction: Reduced morpholine derivatives.

    Substitution: Halogenated phenylmorpholinones.

Scientific Research Applications

6-Phenylmorpholin-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.

    Industry: It is used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 6-Phenylmorpholin-3-one involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in cellular processes, leading to the disruption of cell cycle regulation and cytokinesis. This inhibition can result in the suppression of cell proliferation, making it a potential candidate for anticancer therapies .

Comparison with Similar Compounds

  • 4-Phenylmorpholin-3-one
  • 4-(4-Aminophenyl)morpholin-3-one
  • 4-(4-Nitrophenyl)morpholin-3-one

Comparison: 6-Phenylmorpholin-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesThe presence of the phenyl group at the sixth position rather than the fourth position influences its interaction with biological targets and its overall stability .

Properties

IUPAC Name

6-phenylmorpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-10-7-13-9(6-11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTQVWPLQBMKYGK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylmorpholin-3-one
Reactant of Route 2
6-Phenylmorpholin-3-one
Reactant of Route 3
Reactant of Route 3
6-Phenylmorpholin-3-one
Reactant of Route 4
6-Phenylmorpholin-3-one
Reactant of Route 5
6-Phenylmorpholin-3-one
Reactant of Route 6
6-Phenylmorpholin-3-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.